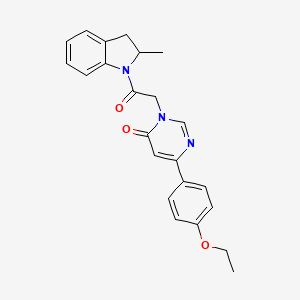![molecular formula C24H26N2O6 B2533605 {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2320726-86-9](/img/structure/B2533605.png)
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound. It is classified under carbamates and oxopyrrolidines, known for their broad application in pharmaceuticals, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation
The synthesis starts with the esterification of 4-(Ethoxycarbonyl)benzoic acid using ethanol and an acid catalyst.
The resulting ester is then reacted with methylamine in a carbamoylation reaction to yield the intermediate.
The final step involves a coupling reaction with 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent.
Reaction Conditions
Temperatures generally range between 0°C and room temperature to prevent decomposition.
The reactions are carried out in inert atmospheres (e.g., nitrogen) to avoid oxidation.
Industrial Production Methods
Industrial methods mirror laboratory synthesis but are scaled up to accommodate large volumes. Automation and continuous flow chemistry are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Exposure to strong oxidizing agents can lead to the cleavage of the pyrrolidine ring.
Reduction: : Can be reduced under hydrogenation conditions, affecting the ester and amide groups.
Substitution: : The aromatic positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, catalytic hydrogenation.
Electrophilic Substitution Reagents: : Halogens, nitrating agents.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated, nitro, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used in organic synthesis as an intermediate for more complex molecules.
Biology
Medicine
Explored for its pharmacological properties, including potential as a prodrug for releasing active pharmaceutical ingredients under physiological conditions.
Industry
Applications in material science, particularly in the development of polymers and coatings due to its structural properties.
Mecanismo De Acción
Mechanism
As a carbamate, it can inhibit enzymes like acetylcholinesterase by carbamoylating the active site, thus impeding the breakdown of neurotransmitters.
The oxopyrrolidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways
Primary molecular targets include enzymes and receptors involved in neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate: .
{[4-(Butoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate: .
Uniqueness
The ethoxycarbonyl group distinguishes it from its analogs, potentially affecting its solubility and reactivity.
The compound's unique configuration may offer distinct binding properties and biological activities compared to similar molecules.
Feel free to dive deeper into any of these sections or let me know if there's another specific angle you'd like to explore!
Propiedades
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-31-23(29)18-8-10-20(11-9-18)25-21(27)15-32-24(30)19-12-22(28)26(14-19)13-17-6-4-16(2)5-7-17/h4-11,19H,3,12-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVIJNJYCQODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)

![5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one](/img/new.no-structure.jpg)

![6-(Bromomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2533535.png)
![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)



![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)
![4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide](/img/structure/B2533544.png)
